
3-(2-bromophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPTP belongs to the class of compounds known as protease inhibitors, which are molecules that can inhibit the activity of protease enzymes. Proteases are enzymes that play a critical role in various physiological processes, including digestion, blood clotting, and immune response. Inhibition of protease activity has been shown to have therapeutic potential in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Scientific Research Applications
Synthesis and Structural Characterization
One study detailed an electrochemically induced multicomponent transformation resulting in a compound with potential biomedical applications, specifically in the regulation of inflammatory diseases. This compound's structure was confirmed through various spectroscopic methods, including mass, nuclear magnetic resonance, and infrared spectroscopy, alongside X-ray analysis (Ryzhkova, Ryzhkov, & Elinson, 2020).
Potential Biomedical Applications
- Inflammatory Disease Regulation: The synthesized compound's structure and potential efficacy in regulating inflammatory diseases were highlighted, with docking studies indicating its promising nature for different biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
- Antimicrobial and Antifungal Activities: Several derivatives related to the core structure have been synthesized and evaluated for antimicrobial and antifungal activities, showing promising results against gram-positive bacteria and various fungal strains. This demonstrates the compound's versatility and potential as a basis for developing new antimicrobial agents (Georgiadis, Couladouros, & Delitheos, 1992).
Synthesis Methods
- Multi-Component Reactions: Efficient synthesis methods involving multi-component reactions in aqueous media have been developed for related compounds, highlighting accessible starting materials, good yields, and environmentally friendly procedures (Dou, Wang, Zhong, & Shi, 2013).
- Orally Active Antagonists: A practical method for synthesizing an orally active CCR5 antagonist demonstrates the compound's relevance in pharmaceutical development, showcasing a cost-effective synthesis approach without the need for chromatographic purification (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
properties
IUPAC Name |
3-(2-bromophenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO2/c22-19-9-5-4-6-17(19)10-11-20(24)23-16-21(12-14-25-15-13-21)18-7-2-1-3-8-18/h1-9H,10-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIZLNGSBFPOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

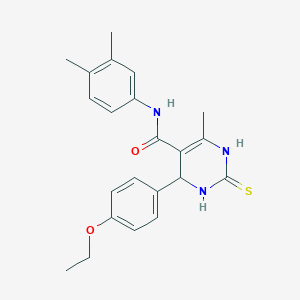

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2806847.png)
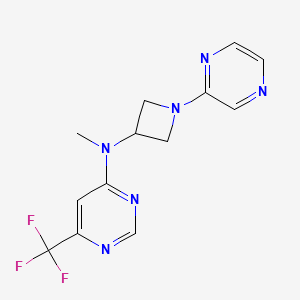
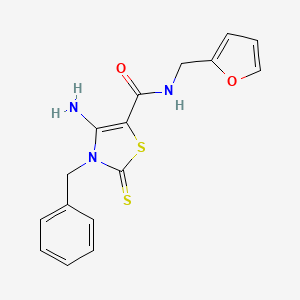
![6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2806851.png)

![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2806854.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2806855.png)
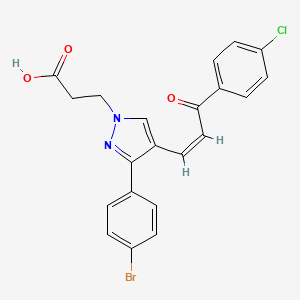
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2806857.png)
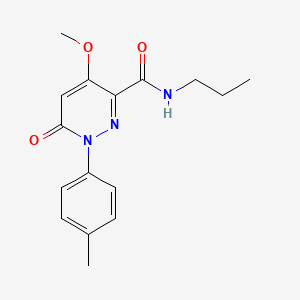
![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2806861.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)